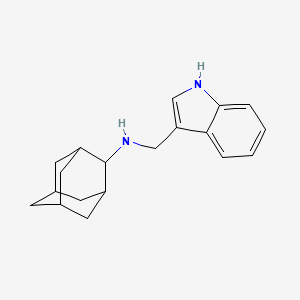![molecular formula C23H27N3O2 B5524713 9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)
9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one and related compounds typically involves spirocyclization of pyridine substrates. An example method includes in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile in the presence of a titanium catalyst (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including 9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one, can be elucidated using techniques like X-ray diffraction. These studies help in understanding the stereochemistry and conformational preferences of the spirocyclic system, which are crucial for their reactivity and interactions (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, including aminomethylation, which allows for further functionalization of the core structure. These reactions are essential for modifying the compound's properties for specific applications (Khrustaleva et al., 2017).
Scientific Research Applications
Antihypertensive Properties
9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one and similar compounds exhibit significant antihypertensive properties. Research indicates that these compounds, particularly those substituted at the 9-position, show potent antihypertensive activity in spontaneously hypertensive rats. This activity is predominantly due to peripheral alpha 1-adrenoceptor blockade, making them a potential candidate for further development as antihypertensive agents (Clark et al., 1983).
Synthesis and Chemical Properties
The construction of diazaspiro[5.5]undecane derivatives can be efficiently achieved through intramolecular spirocyclization of pyridine substrates. This synthesis process involves in-situ activation of the pyridine ring and subsequent addition of a β-dicarbonyl nucleophile, offering a versatile approach for producing these compounds (Parameswarappa & Pigge, 2011).
Broad Spectrum of Biological Activities
1,9-diazaspiro[5.5]undecanes, including those with specific substitutions like 9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one, have shown a wide range of biological activities. They have potential applications in treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).
Pharmaceutical Development
These compounds have been explored as CCR8 antagonists, which are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis. This indicates their potential in the development of new therapeutic agents for respiratory conditions (Norman, 2007).
Advanced Synthesis Techniques
Advancements in synthesis techniques, such as microwave-assisted solid-phase synthesis, have been reported for producing diazaspiro[5.5]undecanes. These methods involve the annulation of primary amines with resin-bound bismesylates and are crucial for efficiently generating these compounds for further research and application (Macleod et al., 2006).
Future Directions
The future directions in the study of this compound and its derivatives could involve further exploration of their synthesis, characterization, and potential biological activities. Piperidine derivatives, for example, have been highlighted for their importance in drug design and their significant role in the pharmaceutical industry . Similarly, the study of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has shown promise in the development of selective METTL3 inhibitors .
properties
IUPAC Name |
9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-18(27)20-7-8-21(24-15-20)25-13-11-23(12-14-25)10-9-22(28)26(17-23)16-19-5-3-2-4-6-19/h2-8,15H,9-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEMPHKFLMGJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCC3(CCC(=O)N(C3)CC4=CC=CC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)
![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)


![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)
![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)
![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)
![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)
![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)